Cas no 1342870-80-7 (1-(4-Bromobutyl)-2-bromobenzene)

1-(4-Bromobutyl)-2-bromobenzene is a brominated aromatic compound featuring both a brominated phenyl ring and a brominated alkyl side chain. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Heck couplings, where it can serve as an electrophilic partner. The compound’s dual reactivity allows for selective functionalization at either the aryl or alkyl bromide sites, enabling the construction of complex molecular architectures. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for pharmaceutical, agrochemical, and materials science applications requiring precise bromoalkyl-aryl linkages.
1-(4-Bromobutyl)-2-bromobenzene structure
1342870-80-7 structure
Product Name:1-(4-Bromobutyl)-2-bromobenzene
CAS No:1342870-80-7
MF:C10H12Br2
MW:292.010281562805
MDL:MFCD20343068
CID:5065864
Update Time:2025-06-08

1-(4-Bromobutyl)-2-bromobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromobutyl)-2-bromobenzene
    • 1-bromo-2-(4-bromobutyl)benzene
    • MDL: MFCD20343068
    • Inchi: 1S/C10H12Br2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2
    • InChI Key: BEBJVJAPKHLBQY-UHFFFAOYSA-N
    • SMILES: BrCCCCC1C=CC=CC=1Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 114
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

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Additional information on 1-(4-Bromobutyl)-2-bromobenzene

Professional Introduction to Compound with CAS No. 1342870-80-7 and Product Name: 1-(4-Bromobutyl)-2-bromobenzene

1-(4-Bromobutyl)-2-bromobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1342870-80-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This brominated aromatic derivative has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal chemistry. The presence of two bromine atoms at distinct positions on the benzene ring, coupled with a butyl substituent at the fourth carbon, imparts unique reactivity that makes it a valuable intermediate in various chemical transformations.

The compound's molecular structure, featuring a bromobenzene core with an alkyl chain, aligns well with modern trends in drug discovery and material science. Researchers have been exploring its utility in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The bromine atoms serve as handles for further functionalization, enabling chemists to introduce additional groups through cross-coupling reactions, nucleophilic substitutions, or other synthetic methodologies. This flexibility is crucial for constructing intricate scaffolds that mimic natural products or designed bioactive entities.

In recent years, 1-(4-Bromobutyl)-2-bromobenzene has been studied in the context of developing new therapeutic agents. Its structural motif is reminiscent of several bioactive compounds that have shown promise in preclinical and clinical trials. For instance, derivatives of brominated aromatics have been investigated for their antimicrobial, antiviral, and anticancer properties. The butyl group at the para position enhances lipophilicity, which is often a desirable trait for oral bioavailability and membrane permeability in drug candidates. This feature has prompted researchers to explore its potential as a building block for next-generation small-molecule drugs.

The compound's reactivity also makes it a candidate for material science applications. Brominated aromatic compounds are widely used in polymer additives, flame retardants, and electronic materials due to their ability to undergo polymerization or form stable radicals. The dual bromination on the benzene ring allows for controlled polymerization processes, making 1-(4-Bromobutyl)-2-bromobenzene a candidate for producing high-performance polymers with tailored properties. Such materials could find applications in industries ranging from aerospace to electronics, where thermal stability and chemical resistance are paramount.

Advances in computational chemistry have further highlighted the significance of 1-(4-Bromobutyl)-2-bromobenzene. Molecular modeling studies have revealed that this compound can serve as a scaffold for designing molecules with specific binding affinities to biological targets. By leveraging quantum mechanical calculations and machine learning algorithms, researchers can predict how modifications to the structure will affect its interactions with proteins or enzymes. This approach has accelerated the discovery of lead compounds in drug development pipelines.

Moreover, the compound's role in synthetic methodologies cannot be overstated. It serves as a key intermediate in multi-step syntheses that yield complex organic molecules. For example, it can be used to construct heterocyclic frameworks by reacting with nitrogen-containing reagents or other heteroaromatics. These heterocycles are prevalent in many pharmacologically active compounds due to their ability to engage with biological receptors in specific ways.

The environmental impact of using 1-(4-Bromobutyl)-2-bromobenzene is also a topic of interest. While brominated compounds offer numerous advantages in synthetic applications, their environmental persistence must be carefully managed. Researchers are increasingly focusing on green chemistry principles to develop processes that minimize waste and reduce hazardous byproducts. Innovations such as catalytic bromination methods or solvent-free reactions could make the use of this compound more sustainable.

In conclusion, 1-(4-Bromobutyl)-2-bromobenzene (CAS No. 1342870-80-7) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and material science. Its unique structural features—combining an aromatic ring with two bromine atoms and an alkyl chain—make it a powerful tool for chemists seeking to design novel molecules. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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